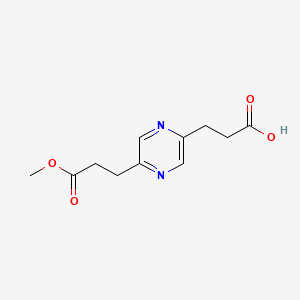
3-(5-(3-Methoxy-3-oxopropyl)pyrazin-2-yl)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(3-Methoxy-3-oxopropyl)pyrazin-2-yl)propanoic Acid is an organic compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . This compound is a derivative of pyrazine and is characterized by the presence of a methoxy group and a propanoic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-Methoxy-3-oxopropyl)pyrazin-2-yl)propanoic Acid typically involves the reaction of 2,5-pyrazinedipropanoic acid with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-(3-Methoxy-3-oxopropyl)pyrazin-2-yl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 3-(5-(3-Carboxy-3-oxopropyl)pyrazin-2-yl)propanoic Acid.
Reduction: Formation of 3-(5-(3-Hydroxy-3-oxopropyl)pyrazin-2-yl)propanoic Acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(5-(3-Methoxy-3-oxopropyl)pyrazin-2-yl)propanoic Acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tuberculosis effects.
Medicine: Investigated for its potential use in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(5-(3-Methoxy-3-oxopropyl)pyrazin-2-yl)propanoic Acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Pyrazinedipropanoic Acid: The parent compound for 3-(5-(3-Methoxy-3-oxopropyl)pyrazin-2-yl)propanoic Acid.
3-(2-(3-Methoxy-3-oxopropyl)-5-oxopyrrolidin-2-yl)propanoic Acid: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and propanoic acid moieties make it a versatile building block for various synthetic applications.
Propiedades
Fórmula molecular |
C11H14N2O4 |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
3-[5-(3-methoxy-3-oxopropyl)pyrazin-2-yl]propanoic acid |
InChI |
InChI=1S/C11H14N2O4/c1-17-11(16)5-3-9-7-12-8(6-13-9)2-4-10(14)15/h6-7H,2-5H2,1H3,(H,14,15) |
Clave InChI |
SPDWHXSNXVWLNH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=NC=C(N=C1)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


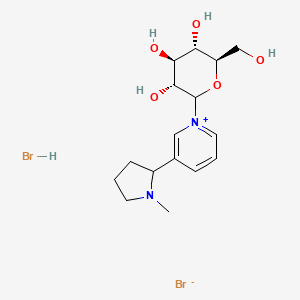
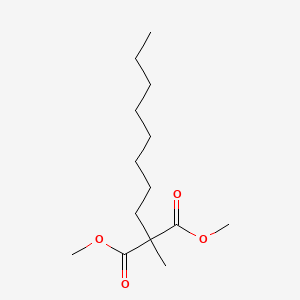
![b-D-Glucopyranoside,3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenyl,2-(3,4,5-trihydroxybenzoate), (E)-](/img/structure/B13850545.png)
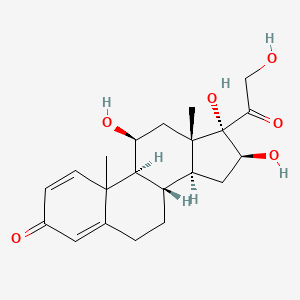


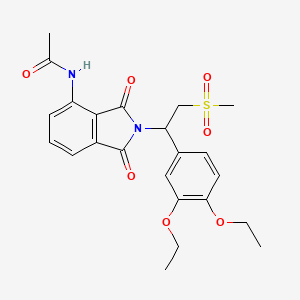
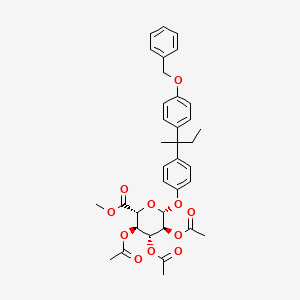
![4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol](/img/structure/B13850579.png)
![N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine](/img/structure/B13850581.png)
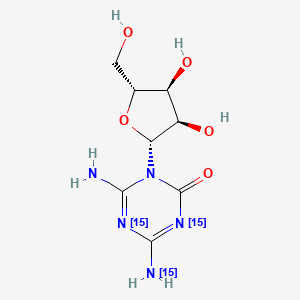
![calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13850592.png)
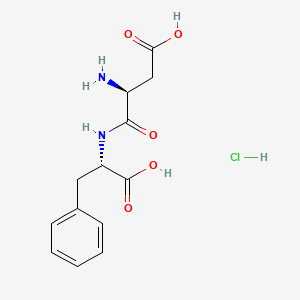
![tert-butyl (4aR,7S,8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13850597.png)
